2-(2-Methoxy-phenoxy)-propionitrile
Description
2-(2-Methoxy-phenoxy)-propionitrile is a nitrile derivative characterized by a propionitrile backbone substituted with a 2-methoxy-phenoxy group. For instance, highlights a structurally related acrylamide derivative (compound 4i) containing the 2-(2-methoxy-phenoxy)-ethyl moiety, which exhibited significant antimicrobial activity against multi-resistant organisms (MIC: 4–6 μM/mL). This implies that the 2-methoxy-phenoxy group may enhance bioactivity, positioning this compound as a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)propanenitrile |
InChI |
InChI=1S/C10H11NO2/c1-8(7-11)13-10-6-4-3-5-9(10)12-2/h3-6,8H,1-2H3 |
InChI Key |
BQCLFTDHLDRQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(2-Methoxy-phenoxy)-propionitrile with six structurally related propionitrile derivatives, emphasizing synthesis routes, applications, and biological activities:
Key Contrasts and Research Findings
- Bioactivity: Compound 4i (), sharing the 2-methoxy-phenoxy motif, demonstrates antimicrobial potency, whereas MNPN () is carcinogenic, highlighting substituent-dependent toxicity profiles.
- Synthetic Efficiency : 2-(3-Benzoylphenyl)propionitrile achieves high purity (99.7%) via optimized Friedel-Crafts reactions , whereas 2-(4-Methylphenyl)propionitrile prioritizes cost-effectiveness and minimal waste .
- Stereochemical Considerations : Enzymatic hydrolysis of 2-(4-Methoxyphenyl)-propionitrile by Rhodococcus equi A4 exhibits S-enantioselectivity, critical for chiral drug synthesis .
Notes
Data Limitations: Direct studies on this compound are sparse; inferences are drawn from structurally related compounds.
Research Gaps: Further studies on the enzymatic degradation (e.g., lignin peroxidase in ) and asymmetric synthesis of this compound are warranted.
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